molecular formula C11H14OS B13223996 1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one

1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one

Katalognummer: B13223996
Molekulargewicht: 194.30 g/mol
InChI-Schlüssel: VVNASLXKNMWKJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound that belongs to the class of ketones It features a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a methylsulfanyl group attached to the ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then treated with methylthiol in the presence of a base to introduce the methylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine), sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro, halogenated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved would require further experimental investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one
  • 1-(2,6-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one
  • 1-(3,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one

Uniqueness

1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and biological activity compared to its similar compounds.

Eigenschaften

Molekularformel

C11H14OS

Molekulargewicht

194.30 g/mol

IUPAC-Name

1-(2,5-dimethylphenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C11H14OS/c1-8-4-5-9(2)10(6-8)11(12)7-13-3/h4-6H,7H2,1-3H3

InChI-Schlüssel

VVNASLXKNMWKJD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.